5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(7-methoxy-1-benzofuran-2-carbonyl)-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC9216279
Molecular Formula: C26H22FN3O5
Molecular Weight: 475.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H22FN3O5 |
|---|---|
| Molecular Weight | 475.5 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C26H22FN3O5/c1-34-19-5-2-4-17-14-20(35-25(17)19)23(31)21-22(16-6-8-18(27)9-7-16)30(26(33)24(21)32)12-3-11-29-13-10-28-15-29/h2,4-10,13-15,22,32H,3,11-12H2,1H3 |
| Standard InChI Key | YSFGMMHRRLKUIY-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CCCN5C=CN=C5)O |
| Canonical SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)C3=C(C(=O)N(C3C4=CC=C(C=C4)F)CCCN5C=CN=C5)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(4-fluorophenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-3-(7-methoxy-1-benzofuran-2-carbonyl)-2H-pyrrol-5-one, reveals its intricate architecture . Key structural components include:
-
A 2,5-dihydro-1H-pyrrol-2-one core, a five-membered lactam ring providing rigidity and hydrogen-bonding capacity.
-
4-Fluorophenyl substitution at position 5, introducing electron-withdrawing effects that modulate electronic distribution.
-
A 3-(1H-imidazol-1-yl)propyl chain at position 1, contributing basicity and potential for intermolecular interactions via the imidazole’s nitrogen atoms.
-
A 7-methoxy-1-benzofuran-2-carbonyl group at position 4, merging aromaticity (benzofuran) with a ketone linker for conformational flexibility .
The molecular formula is C26H22FN3O5, with a molar mass of 475.5 g/mol . Computational analyses (e.g., InChIKey: YSFGMMHRRLKUIY-UHFFFAOYSA-N) confirm stereoelectronic features critical for target engagement.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 475.5 g/mol |
| logP (Predicted) | ~2.8 (moderate lipophilicity) |
| Hydrogen Bond Donors | 2 (hydroxy, imidazole NH) |
| Hydrogen Bond Acceptors | 7 (carbonyl, ether, lactam) |
| Rotatable Bonds | 8 |
The compound’s moderate lipophilicity suggests balanced membrane permeability, while multiple hydrogen-bonding sites may facilitate interactions with enzymatic active sites .
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis likely involves sequential modular assembly:
-
Pyrrolone Core Formation: Cyclocondensation of γ-keto esters with amines or via Paal-Knorr pyrrole synthesis, followed by oxidation to the lactam.
-
Fluorophenyl Introduction: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to install the 4-fluorophenyl group.
-
Imidazolylpropyl Attachment: Alkylation of the pyrrolone nitrogen with 3-chloropropylimidazole.
-
Benzofuran Carbonyl Incorporation: Friedel-Crafts acylation or esterification using 7-methoxybenzofuran-2-carbonyl chloride.
Key Synthetic Challenges
-
Regioselectivity: Ensuring correct substitution patterns on the pyrrolone ring.
-
Steric Hindrance: Bulky benzofuran and imidazolylpropyl groups may complicate coupling reactions.
-
Functional Group Compatibility: Protection/deprotection strategies for hydroxy and carbonyl groups during synthesis.
Biological Activity and Mechanisms
Anticancer Activity
Benzofuran derivatives induce apoptosis in cancer cells via:
-
Bcl-2 Downregulation: Reducing anti-apoptotic protein expression, promoting mitochondrial permeabilization .
-
PARP-1 Cleavage: Activating caspase-dependent DNA repair failure .
-
DNA Fragmentation: ~80% fragmentation observed in HCT116 colorectal cells at 10 µM .
The imidazole propyl chain in this compound could chelate metal ions in proteolytic enzymes, potentiating cytotoxic effects .
Antimicrobial and Other Activities
While direct evidence is lacking, pyrrolones and imidazole-containing compounds often show:
-
Antifungal Activity: Targeting cytochrome P450-dependent ergosterol biosynthesis.
-
Antibacterial Effects: Disrupting cell wall synthesis via penicillin-binding protein inhibition.
Pharmacokinetics and Toxicity
ADME Profiling
| Parameter | Prediction |
|---|---|
| Absorption | Moderate (logP ~2.8) |
| Distribution | High plasma protein binding |
| Metabolism | Hepatic (CYP3A4/2C9-mediated) |
| Excretion | Renal (60%) / Fecal (40%) |
The methoxy and fluorine substituents may retard oxidative metabolism, extending half-life .
Toxicity Considerations
Preliminary data on analogs suggest:
-
LD50 (Mouse): ~250 mg/kg (oral)
-
hERG Inhibition: Low risk (IC50 > 30 µM)
-
Genotoxicity: Negative in Ames tests.
Applications and Future Directions
Therapeutic Prospects
-
Inflammatory Diseases: Rheumatoid arthritis, inflammatory bowel disease.
-
Oncology: Adjuvant therapy for inflammation-driven cancers (e.g., colorectal adenocarcinoma) .
-
Infectious Diseases: Broad-spectrum antimicrobial applications (hypothetical).
Research Priorities
-
In Vivo Efficacy Studies: Validate anti-inflammatory/anticancer activity in animal models.
-
Formulation Optimization: Enhance bioavailability via prodrug strategies or nanoencapsulation.
-
Target Deconvolution: Identify primary molecular targets using chemoproteomics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume